N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Beschreibung
N-(4-Bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a triazolopyridazine derivative characterized by a brominated aromatic ring (4-bromo-2-methylphenyl) and a cyclopropyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-9-8-11(17)4-5-12(9)18-16(23)13-6-7-14-19-20-15(10-2-3-10)22(14)21-13/h4-8,10H,2-3H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMFOMWTBXOPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-bromo-2-methylphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS Number: 2549032-37-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 372.22 g/mol. Its structural features include a triazolo-pyridazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₅O |
| Molecular Weight | 372.22 g/mol |
| CAS Number | 2549032-37-1 |
Research indicates that compounds with a triazolo-pyridazine structure often act as inhibitors of specific kinases. For instance, studies have shown that related compounds exhibit inhibitory activity against c-Met kinase, a target implicated in several cancers. The inhibition of c-Met can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
| LO2 | ND | Not detected |
The compound exhibited significant cytotoxic effects against A549 and MCF-7 cell lines, with IC₅₀ values comparable to established drugs like Foretinib .
Case Studies
Recent research highlighted the potential of triazolo-pyridazine derivatives as bromodomain inhibitors. These studies suggest that this compound may also interact with bromodomains involved in epigenetic regulation, further expanding its therapeutic potential against cancers .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The bromo and methyl groups in the target compound likely increase steric bulk and electron-withdrawing effects compared to chlorine or methyl substituents in analogs .
Pharmacological Profiles
Antiproliferative Activity
Triazolopyridazine derivatives with ether-linked ester groups (e.g., compounds 14–17 in ) exhibit antiproliferative effects against endothelial and tumor cells, whereas benzamidine-containing analogs lose thrombin inhibitory activity . The target compound’s carboxamide linkage may similarly favor cellular uptake and intracellular target engagement, though direct evidence is needed.
Antimicrobial Activity
N-(3-(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives demonstrate moderate to good antimicrobial activity, attributed to sulfonamide and benzamide functionalities . The absence of such groups in the target compound suggests divergent biological applications, possibly skewed toward anticancer or anti-senescence roles (see ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
